molecular formula C9H12N2O2 B2701514 N-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]prop-2-enamide CAS No. 1540444-99-2

N-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]prop-2-enamide

Cat. No. B2701514
M. Wt: 180.207
InChI Key: BLYXPBOVDHYJRL-UHFFFAOYSA-N
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Description

“N-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]prop-2-enamide” is a chemical compound. It is related to the oxazole family, which is an important heterocyclic nucleus having a wide spectrum of biological activities . Oxazole derivatives have been used as intermediates for the synthesis of new chemical entities in medicinal chemistry .


Synthesis Analysis

The synthesis of oxazole derivatives has been an interesting field for a long time . The synthesis of such compounds often involves the use of sulfochlorides .


Molecular Structure Analysis

Oxazoles are doubly unsaturated 5-membered rings having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . The structure of “N-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]prop-2-enamide” has been examined using 1H and 13C NMR and two-dimensional NMR spectroscopy of COSY (1H-1H), HMQC (1H-13C) and HMBC (1H-13C) .


Chemical Reactions Analysis

The chemical reactions of oxazole derivatives are influenced by the substitution pattern . The reaction of sulfochloride with cytisine in the presence of a pyridine base leads to the formation of "N-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]prop-2-enamide" .

Scientific Research Applications

Chemical Modifications and Synthesis Techniques

Chemical modifications of related compounds show significant potential in developing broad-spectrum insecticides and exploring structure-activity relationships (SAR). Samaritoni et al. (1999) demonstrated that modifications to the methylene group of N-(Isothiazol-5-yl)phenylacetamides, a similar chemical class, could retain efficacy and allow for an expanded SAR, highlighting the importance of chemical modifications in developing new agrochemicals (Samaritoni et al., 1999).

Bacchi et al. (2005) investigated the oxidative carbonylation reactions of prop-2-ynyl alpha-ketoamides, leading to the synthesis of various heterocyclic derivatives under mild conditions. This study demonstrates the versatility of similar compounds in synthesizing heterocyclic derivatives, which are crucial in pharmaceutical and material sciences (Bacchi et al., 2005).

Biological and Material Applications

Gaber et al. (2017) highlighted the utility of N,N-dimethyl enaminones as building blocks for a diverse range of heterocyclic derivatives, which are of significant biological interest. This showcases the potential of using similar compounds in synthesizing new biologically active heterocycles for biomedical applications (Gaber et al., 2017).

Furthermore, Akutsu et al. (1998) synthesized novel aromatic polyamides containing 2-methyl-4,5-oxazolediyl units, demonstrating the application of similar chemical structures in creating materials with high thermal properties and good solubility. This research points to the potential of such compounds in developing advanced polymeric materials (Akutsu et al., 1998).

Future Directions

The future directions for “N-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]prop-2-enamide” and similar compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry . This class of compounds is promising for obtaining new biologically active compounds .

properties

IUPAC Name

N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-4-9(12)10-5-8-6(2)11-13-7(8)3/h4H,1,5H2,2-3H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLYXPBOVDHYJRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CNC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(dimethyl-1,2-oxazol-4-yl)methyl]prop-2-enamide

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